Ampiroxicam

Vue d'ensemble

Description

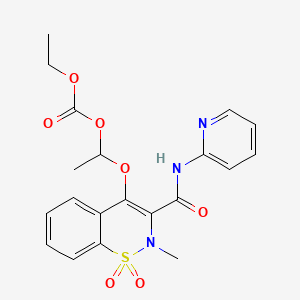

Ampiroxicam is a non-steroidal anti-inflammatory drug (NSAID) and is a prodrug of piroxicam . It is generally administered orally .

Synthesis Analysis

Ampiroxicam is a nonacidic ether carbonate prodrug of piroxicam . Its anti-inflammatory activity is produced in vivo by conversion to piroxicam . Different methods of extracting NSAIDs in biological fluid samples for LC-MS/MS assays have been studied .Molecular Structure Analysis

The molecular formula of Ampiroxicam is C20H21N3O7S . The exact mass is 447.11 and the molecular weight is 447.460 .Chemical Reactions Analysis

Ampiroxicam has been associated with various chemical reactions including halogenation, high pressure reactions, hydrogenation, and others .Physical And Chemical Properties Analysis

Ampiroxicam has a molecular formula of C20H21N3O7S and a molecular weight of 447.46 .Applications De Recherche Scientifique

Pain and Inflammation Management

Ampiroxicam is utilized for the relief of pain and inflammation in musculoskeletal disorders such as rheumatoid arthritis and osteoarthritis. It acts as a non-steroidal anti-inflammatory drug (NSAID) that selectively targets human cyclooxygenase, which is key in managing fever, pain, and inflammation .

Personalized Medicine Approaches

The pharmacokinetics and tolerability of ampiroxicam have been studied, providing a basis for its application in personalized medicine. This involves tailoring dosing regimens to individual patient needs to optimize therapeutic outcomes in pain and inflammation management .

Prodrug for Piroxicam

As a prodrug of piroxicam, ampiroxicam undergoes metabolic conversion to become active. This allows it to be used in different dosage forms and regimens, potentially improving patient compliance and therapeutic efficacy .

Potential Anticancer Activity

Although preliminary studies did not show evidence of anticancer activity, ampiroxicam has been explored for potential use in cancer treatment. Further research is needed to fully understand its role and effectiveness in this field .

Drug Interaction and Safety Profile

Ampiroxicam’s interactions with other medications and its safety profile are critical aspects of its scientific research applications. Understanding these factors is essential for avoiding adverse drug events and ensuring patient safety .

Mécanisme D'action

Target of Action

Ampiroxicam, a non-steroidal anti-inflammatory drug (NSAID), primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever.

Mode of Action

Ampiroxicam acts as a prodrug of piroxicam . It selectively inhibits the cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins . This inhibition is reversible and results in the peripheral inhibition of prostaglandin synthesis .

Biochemical Pathways

The primary biochemical pathway affected by ampiroxicam involves the inhibition of prostaglandin synthesis . Prostaglandins are produced by the enzyme Cox-1, and ampiroxicam blocks this enzyme, disrupting the production of prostaglandins .

Pharmacokinetics

The pharmacokinetics of ampiroxicam involve its absorption, distribution, metabolism, and excretion (ADME). Piroxicam, the active metabolite of ampiroxicam, is measured in plasma to study the pharmacokinetics of ampiroxicam . The pharmacokinetic parameters, including AUC 0–216, AUC 0–∞, and Cmax, exhibited a dose-dependent increase .

Result of Action

The action of ampiroxicam results in the mitigation of fever, pain, and inflammation . By inhibiting the synthesis of prostaglandins, ampiroxicam reduces the symptoms associated with various conditions, including rheumatoid arthritis, osteoarthritis, lower back pain, shoulder periarthritis, and cervical-shoulder-wrist syndrome .

Action Environment

The action, efficacy, and stability of ampiroxicam can be influenced by various environmental factors. It’s worth noting that the mean residence time (MRT) in the multiple-dose group appeared to be influenced by body weight variations .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 1-[[2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)-1λ6,2-benzothiazin-4-yl]oxy]ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O7S/c1-4-28-20(25)30-13(2)29-18-14-9-5-6-10-15(14)31(26,27)23(3)17(18)19(24)22-16-11-7-8-12-21-16/h5-13H,4H2,1-3H3,(H,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNWBKACGXCGAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC(C)OC1=C(N(S(=O)(=O)C2=CC=CC=C21)C)C(=O)NC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046474 | |

| Record name | Ampiroxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ampiroxicam | |

CAS RN |

99464-64-9 | |

| Record name | Ampiroxicam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99464-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ampiroxicam [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099464649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ampiroxicam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ampiroxicam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ampiroxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ampiroxicam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMPIROXICAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PV32JZB1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

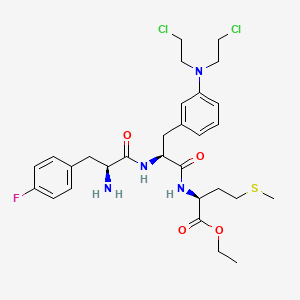

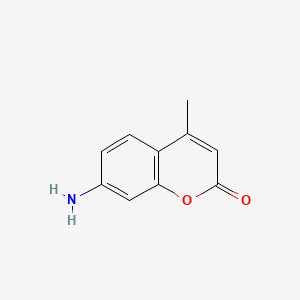

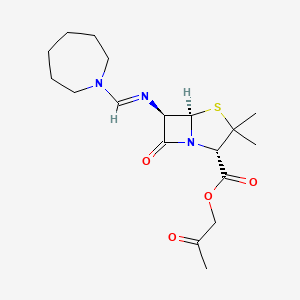

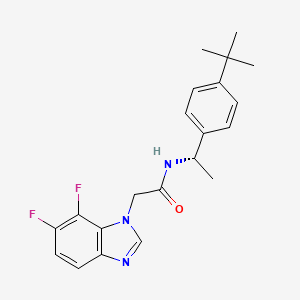

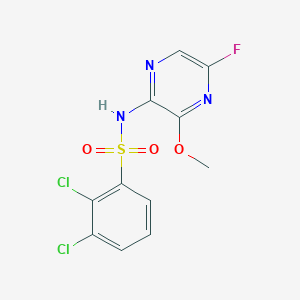

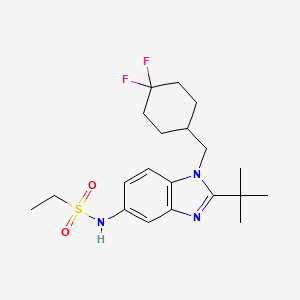

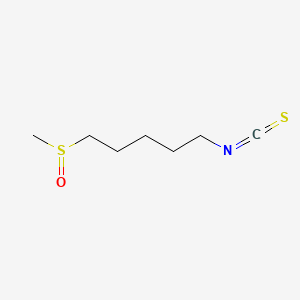

Feasible Synthetic Routes

Q & A

Q1: How does ampiroxicam exert its anti-inflammatory effect?

A1: Ampiroxicam itself is inactive. It is hydrolyzed in the body to its active metabolite, piroxicam [, ]. Piroxicam functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the production of prostaglandins, which play a crucial role in inflammation. By inhibiting COX enzymes, piroxicam reduces prostaglandin synthesis, thereby alleviating inflammation [].

Q2: What is the molecular formula and weight of ampiroxicam?

A2: The molecular formula of ampiroxicam is C15H13N3O4S. It has a molecular weight of 327.35 g/mol [].

Q3: What spectroscopic data is available for characterizing ampiroxicam?

A3: Researchers use various spectroscopic techniques to characterize ampiroxicam. High-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) is frequently employed to determine the concentration of piroxicam, the active metabolite of ampiroxicam, in biological samples [, ]. Additional techniques like IR spectroscopy are valuable for structural elucidation, particularly when studying ampiroxicam complexes with metals like lanthanides [].

Q4: How is ampiroxicam absorbed and metabolized in the body?

A4: Ampiroxicam is administered orally and is absorbed through the intestinal wall. During absorption, intestinal carboxyesterase enzymes hydrolyze ampiroxicam into its active form, piroxicam [, ]. This conversion is rapid and complete, making ampiroxicam essentially undetectable in the systemic circulation []. Piroxicam is then further metabolized, primarily in the liver, and excreted mainly through urine.

Q5: What is the half-life of ampiroxicam?

A5: Ampiroxicam itself has a short half-life because it is rapidly converted to piroxicam. Piroxicam, the active metabolite, has a relatively long half-life of approximately 40 hours [, , ]. This long half-life allows for once-daily dosing of ampiroxicam in clinical settings.

Q6: Does the long-term administration of ampiroxicam lead to drug accumulation?

A6: Research suggests that with consistent once-daily dosing of ampiroxicam, piroxicam serum levels reach a steady state and are maintained within a specific range, not exhibiting significant accumulation even with prolonged treatment durations [].

Q7: What conditions is ampiroxicam used to treat?

A7: Ampiroxicam is primarily indicated for its anti-inflammatory and analgesic effects in managing conditions like rheumatoid arthritis [, ]. It provides relief from symptoms such as pain and inflammation.

Q8: Has ampiroxicam shown efficacy in pre-emptive analgesia?

A8: Yes, studies indicate that pre-emptively administering ampiroxicam, such as before hand surgery, can effectively reduce postoperative pain and the need for additional analgesics [, ].

Q9: What are the potential side effects of ampiroxicam?

A9: Like other NSAIDs, ampiroxicam can cause gastrointestinal side effects such as dyspepsia, heartburn, nausea, and in some cases, ulcers [, ]. It may also increase the risk of gastrointestinal bleeding.

Q10: Can ampiroxicam cause photosensitivity?

A10: Yes, there are reported cases of photosensitivity associated with ampiroxicam use [, , , ]. This reaction typically manifests as exaggerated sunburn or skin rashes upon exposure to ultraviolet (UV) radiation, particularly UVA [, ].

Q11: Are there alternative medications to ampiroxicam?

A11: Yes, several other NSAIDs are available, each with its own pharmacological profile and potential side effects. The choice of NSAID depends on the specific clinical situation and patient factors.

Q12: What are some areas of ongoing research related to ampiroxicam?

A12: Research continues to explore the full potential of ampiroxicam and its derivatives. Some areas of interest include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide](/img/structure/B1665935.png)

![4-{[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B1665941.png)

![2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B1665949.png)